1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea
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Overview
Description
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea is an organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and catalysts is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Urea derivatives with various substituents.
Scientific Research Applications
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The furan and pyridine rings can interact with various biological pathways, influencing cellular processes and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(5-(Pyridin-3-yl)furan-2-yl)methanamine: Shares the furan and pyridine rings but lacks the urea moiety.
N,N-Dimethyl(5-(pyridin-3-yl)furan-2-yl)methanamine: Similar structure with dimethyl substitution on the amine group.
Uniqueness
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea is unique due to its combination of furan, pyridine, and urea functionalities. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
1-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(21-9-8-15-5-2-1-3-6-15)22-13-16-11-17(14-20-12-16)18-7-4-10-24-18/h1-7,10-12,14H,8-9,13H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVGQZVDYUKRST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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